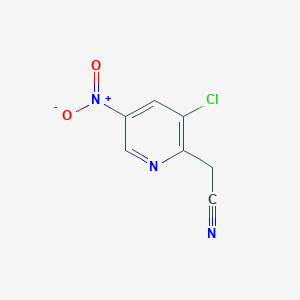
2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H4ClN3O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its chloro and nitro substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile typically involves the nitration of 3-chloropyridine followed by a cyanation reaction. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-chloro-5-nitropyridine is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst to yield the desired acetonitrile derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-trifluoromethylpyridin-2-yl)acetonitrile: Similar structure but with a trifluoromethyl group instead of a nitro group.
2-(5-Nitropyridin-2-yl)acetonitrile: Similar structure but with the nitro group at a different position on the pyridine ring.
Uniqueness
2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile is unique due to the presence of both chloro and nitro groups on the pyridine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-(3-chloro-5-nitropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-10-7(6)1-2-9/h3-4H,1H2 |
InChI Key |
UHBFBEYHFVTBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















